2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as TMB-8, and it is a potent inhibitor of calcium release from intracellular stores. TMB-8 has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
TMB-8 inhibits calcium release from intracellular stores by blocking the inositol 1,4,5-trisphosphate (IP3) receptor, which is a calcium channel located on the endoplasmic reticulum. TMB-8 binds to the IP3 receptor and prevents the binding of IP3, which is required for the opening of the calcium channel. This results in a decrease in intracellular calcium levels and a disruption of calcium signaling.
Biochemical and Physiological Effects
TMB-8 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of insulin from pancreatic beta cells, which is important for glucose homeostasis. TMB-8 has also been shown to inhibit the contraction of smooth muscle cells, which is important for various physiological processes such as blood vessel contraction and airway constriction.
Advantages and Limitations for Lab Experiments
The main advantage of using TMB-8 in lab experiments is its potency and specificity for the IP3 receptor. TMB-8 has been shown to be a highly potent inhibitor of calcium release from intracellular stores, and it has a high degree of specificity for the IP3 receptor. However, one limitation of using TMB-8 is its potential toxicity, as it can inhibit calcium signaling in non-target cells and tissues.
Future Directions
There are several future directions for the use of TMB-8 in scientific research. One potential application is in the field of cancer research, where TMB-8 could be used to study the role of calcium signaling in cancer cell proliferation and metastasis. Another potential application is in the field of neuroscience, where TMB-8 could be used to study the role of calcium signaling in neuronal function and plasticity. Additionally, TMB-8 could be used as a tool to study the role of calcium signaling in various diseases such as cardiovascular diseases and Alzheimer's disease.
Synthesis Methods
The synthesis of TMB-8 involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(2-thienyl)ethanol in the presence of a base such as triethylamine. The resulting product is then reacted with thionyl chloride to form the corresponding sulfonyl chloride, which is then reacted with 2-(2-thienylsulfonyl)ethylamine to yield TMB-8.
Scientific Research Applications
TMB-8 has been used extensively in scientific research to study the role of calcium signaling in various physiological processes. It has been shown to inhibit calcium release from intracellular stores, which is essential for various cellular processes such as muscle contraction, secretion, and cell division. TMB-8 has been used to study the role of calcium signaling in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
properties
IUPAC Name |
2,4,6-trimethyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S4/c1-13-10-14(2)19(15(3)11-13)28(23,24)20-12-17(16-6-4-8-25-16)27(21,22)18-7-5-9-26-18/h4-11,17,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWDDYZREXXCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide |
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